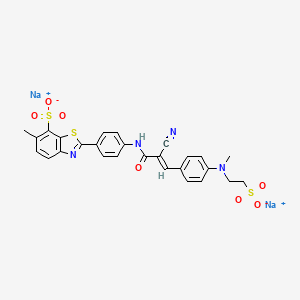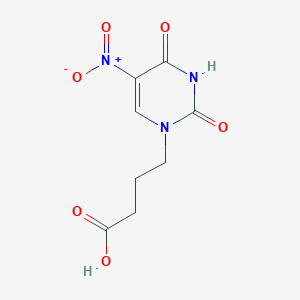
4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic or basic conditions.
Butanoic Acid Substitution: The butanoic acid moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by a butanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, affecting various biochemical pathways. The nitro group may also play a role in its biological activity, potentially through redox reactions.
相似化合物的比较
Similar Compounds
5-Nitro-2,4-dioxo-3,4-dihydropyrimidine: Lacks the butanoic acid moiety.
4-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid: Lacks the nitro group.
Uniqueness
The presence of both the nitro group and the butanoic acid moiety in 4-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)butanoic acid may confer unique chemical and biological properties, making it distinct from other pyrimidine derivatives.
属性
CAS 编号 |
2950-87-0 |
|---|---|
分子式 |
C8H9N3O6 |
分子量 |
243.17 g/mol |
IUPAC 名称 |
4-(5-nitro-2,4-dioxopyrimidin-1-yl)butanoic acid |
InChI |
InChI=1S/C8H9N3O6/c12-6(13)2-1-3-10-4-5(11(16)17)7(14)9-8(10)15/h4H,1-3H2,(H,12,13)(H,9,14,15) |
InChI 键 |
KXRCABICGHVSOE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1CCCC(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



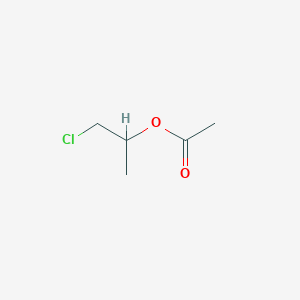
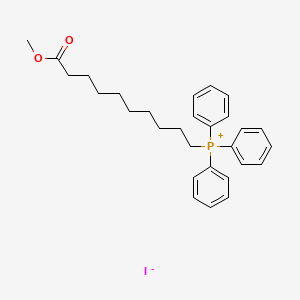
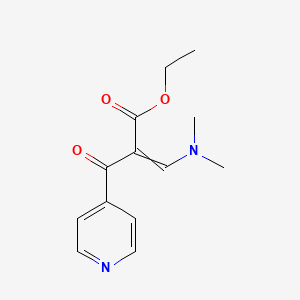
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)

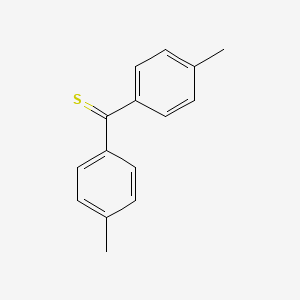
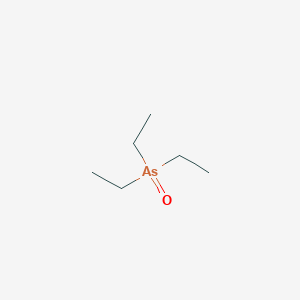

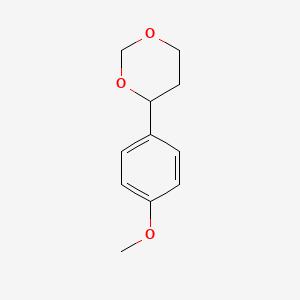
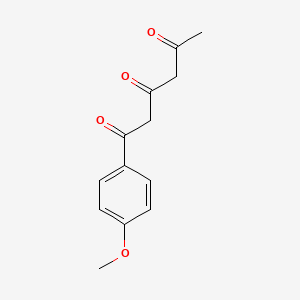
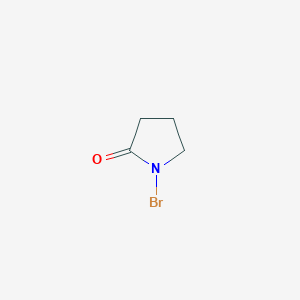
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
